molecular formula C19H23N5O2 B2936349 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-32-2

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2936349
CAS No.: 303997-32-2
M. Wt: 353.426
InChI Key: MAJXJDMOJNJLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile is a synthetic compound characterized by its unique structure comprising an oxazine ring and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile involves multiple steps. Key intermediates and reagents are often used to construct the oxazine ring and attach the substituents:

  • Formation of the Oxazine Ring: : Initial steps usually involve the formation of the oxazine ring structure using cyclization reactions. Reagents such as oxalyl chloride and amines might be involved.

  • Substitution Reactions: : Introduction of the dimethylamino and piperazino groups generally occurs through nucleophilic substitution reactions, often facilitated by catalysts like palladium on carbon.

Industrial Production Methods: Scaled-up industrial methods for this compound typically involve optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo a variety of chemical reactions:

  • Oxidation: : Exposure to strong oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify certain functional groups.

  • Substitution: : The compound is prone to nucleophilic substitution, where the dimethylamino or piperazino groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides and amines, often under basic or acidic conditions.

Major Products Formed

  • Oxidized derivatives: : New oxo- and hydroxy-substituted structures.

  • Reduced derivatives: : Modified amines or alcohols.

  • Substituted derivatives: : New compounds with varied functional groups.

Scientific Research Applications

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile has numerous research applications:

  • Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Potentially studied for its interactions with biological targets, such as enzymes and receptors.

  • Medicine: : Investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Employed in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves:

  • Molecular Targets: : Interactions with specific proteins, enzymes, or receptors in biological systems.

  • Pathways: : Modulation of signaling pathways that regulate various cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

In comparison to other similar compounds, 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile stands out due to its unique structural features and diverse functional groups.

Similar Compounds

  • 2-(dimethylamino)-4-[4-(phenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile: : Lacks the additional dimethyl groups on the phenyl ring.

  • 2-(methylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile: : Similar structure but with a methylamino group instead of a dimethylamino group.

These compounds share some reactivity and properties but differ in their specific interactions and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity profile make it a valuable subject of study in various fields.

Properties

IUPAC Name

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-6-5-7-14(2)16(13)23-8-10-24(11-9-23)17-15(12-20)18(25)26-19(21-17)22(3)4/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXJDMOJNJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C(=O)OC(=N3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.